
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid is a steroid acid that is structurally characterized by the presence of hydroxy groups at the 3beta, 7alpha, and 12alpha positions on a 5beta-cholestan-26-oic acid backbone . This compound is a bile acid derivative and plays a significant role in various biological processes, particularly in the metabolism of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid typically involves the hydroxylation of 5beta-cholestan-26-oic acid at the 3beta, 7alpha, and 12alpha positions. One common method involves the use of specific enzymes or chemical reagents that facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as bovine or porcine bile. The process includes hydrolysis, crystallization, and purification steps to isolate the desired compound . The use of ethanol and ethyl acetate in the crystallization and separation processes is common .
Chemical Reactions Analysis
Types of Reactions
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxy groups to other functional groups.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.
Biology: It plays a role in studying cholesterol metabolism and bile acid pathways.
Medicine: Research into its potential therapeutic effects in treating liver diseases and cholesterol-related disorders is ongoing.
Industry: It is used in the production of emulsifiers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid involves its interaction with specific enzymes and receptors in the body. It acts as a ligand for nuclear receptors that regulate the expression of genes involved in cholesterol metabolism and bile acid synthesis . The molecular targets include enzymes like cholesterol 7alpha-hydroxylase and bile acid transporters .
Comparison with Similar Compounds
Similar Compounds
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid: Another bile acid derivative with similar hydroxylation patterns but different stereochemistry.
3alpha,7alpha,12alpha-Trihydroxy-5beta-23E-cholestan-26-oic acid: A compound with an additional double bond in the side chain.
Uniqueness
3beta,7alpha,12alpha-Trihydroxy-5beta-cholestan-26-oic acid is unique due to its specific hydroxylation pattern and its role in cholesterol metabolism. Its distinct structure allows it to interact with specific enzymes and receptors, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
78608-74-9 |
|---|---|
Molecular Formula |
C27H46O5 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(6R)-2-methyl-6-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
CNWPIIOQKZNXBB-XTZASNGSSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
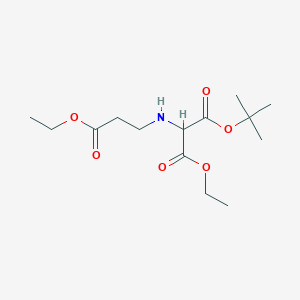
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)

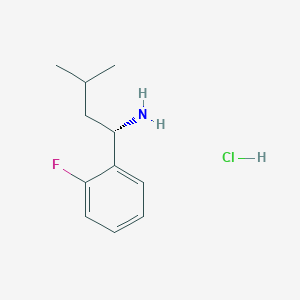
![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)
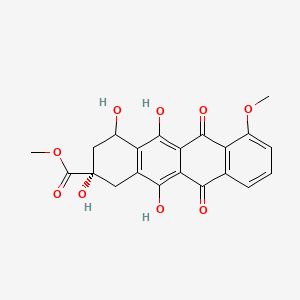
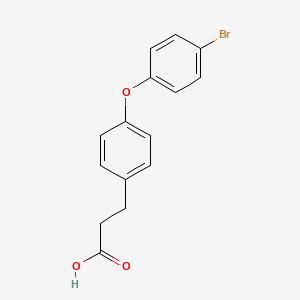

![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)
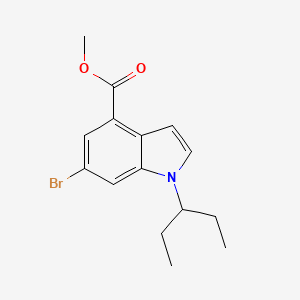
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)
